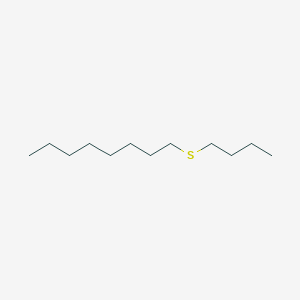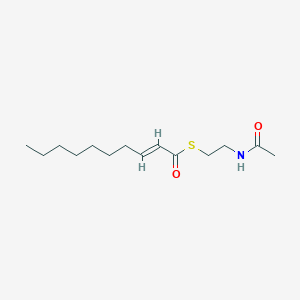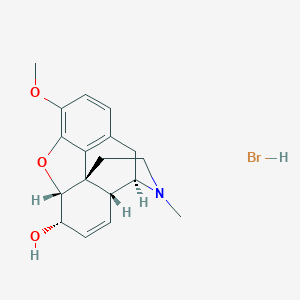
Codeine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Codeine hydrobromide is a medication that is commonly used as a pain reliever and cough suppressant. It belongs to a class of drugs known as opioids, which are known for their ability to relieve pain by binding to specific receptors in the brain and spinal cord. Codeine hydrobromide is synthesized from morphine and is typically administered orally in the form of tablets or syrup.
Mécanisme D'action
Codeine hydrobromide works by binding to specific receptors in the brain and spinal cord known as mu-opioid receptors. This binding leads to the inhibition of pain signals and the release of dopamine, which produces feelings of pleasure and euphoria. Codeine hydrobromide also acts as a cough suppressant by reducing the sensitivity of cough receptors in the respiratory tract.
Effets Biochimiques Et Physiologiques
Codeine hydrobromide has several biochemical and physiological effects. It can cause sedation, respiratory depression, and constipation. It can also lead to the development of tolerance, dependence, and addiction with prolonged use.
Avantages Et Limitations Des Expériences En Laboratoire
Codeine hydrobromide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has well-characterized pharmacokinetics and pharmacodynamics. However, it has several limitations. It can cause significant side effects, which can complicate the interpretation of experimental results. It can also lead to the development of tolerance and dependence, which can affect the reproducibility of experimental results.
Orientations Futures
There are several future directions for the research on codeine hydrobromide. One direction is to develop new drugs that can be used to treat pain and cough with fewer side effects and less potential for abuse. Another direction is to develop new methods for the synthesis of codeine hydrobromide that are more efficient and environmentally friendly. Finally, there is a need for more research aimed at understanding the long-term effects of codeine hydrobromide use on the brain and body.
Méthodes De Synthèse
Codeine hydrobromide is synthesized from morphine, which is extracted from opium poppy plants. The synthesis process involves the conversion of morphine into codeine through a series of chemical reactions. The first step involves the addition of methyl iodide to morphine, which leads to the formation of codeine methyl ether. This intermediate compound is then treated with hydrobromic acid to form codeine hydrobromide.
Applications De Recherche Scientifique
Codeine hydrobromide has several scientific research applications. It is commonly used as a model drug in studies aimed at understanding the pharmacokinetics and pharmacodynamics of opioids. It is also used in studies aimed at developing new drugs that can be used to treat pain and cough.
Propriétés
Numéro CAS |
125-25-7 |
|---|---|
Nom du produit |
Codeine hydrobromide |
Formule moléculaire |
C18H22BrNO3 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C18H21NO3.BrH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 |
Clé InChI |
XOXNTPXYPCJBHI-FFHNEAJVSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Br |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |
Autres numéros CAS |
125-25-7 |
Pictogrammes |
Corrosive; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



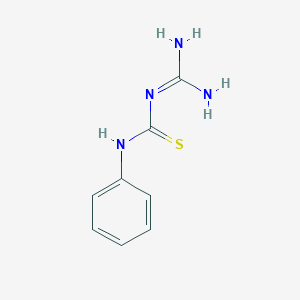
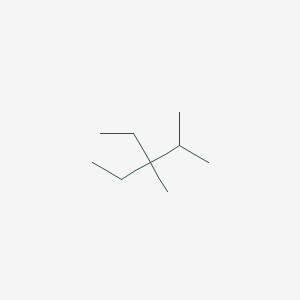

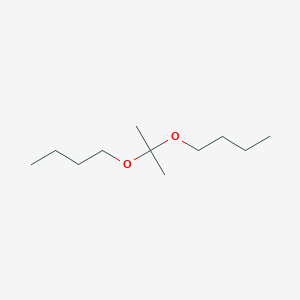
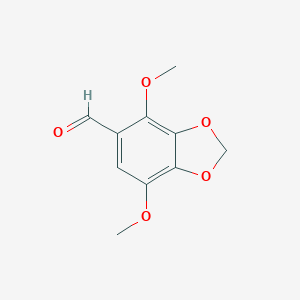
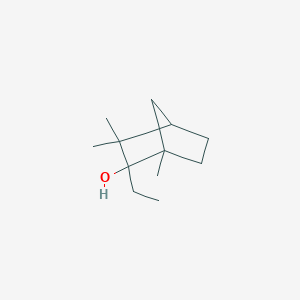
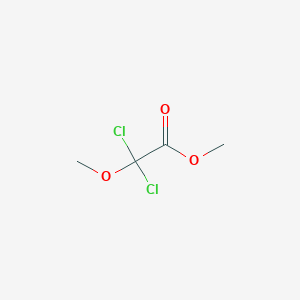
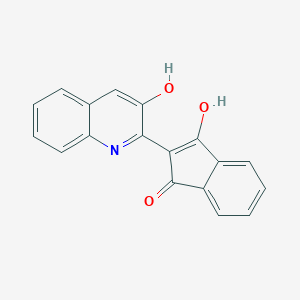
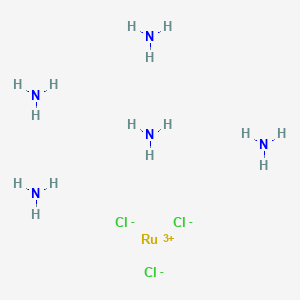
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

